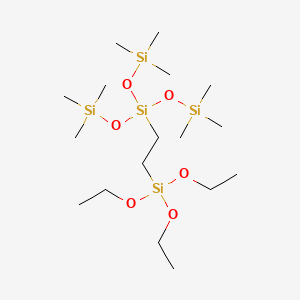
三(三甲基甲硅氧基)甲硅烷基三乙氧基硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trimethylsiloxy)silylethyltriethoxysilane is an organosilicon compound . It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . The compound is notable as having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol .
Synthesis Analysis
The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly but in modest yield .Molecular Structure Analysis
The molecular structure of Tris(trimethylsiloxy)silylethyltriethoxysilane is characterized by a silicon group connected to three trimethylsilyl groups . This makes a tri(trimethylsilyl)silyl group (TTMSS or TMS3Si) and a silicon group connected to three tert-butyl groups .Chemical Reactions Analysis
Tris(trimethylsiloxy)silylethyltriethoxysilane is used in hydrosilylations of carbonyls, radical reactions, reductions of acid chlorides, and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .Physical And Chemical Properties Analysis
Tris(trimethylsiloxy)silylethyltriethoxysilane is a colorless liquid . It has a density of 0.852 g/mL at 25 °C . The boiling point is 82–84 °C .科学研究应用
Textile Treatment
Tris(trimethylsiloxy)silylethyltriethoxysilane has been used in the preparation and characterization of silicone modified polyurethane acrylates, which are applied in textile treatment . The surface aggregation of tris(trimethylsiloxy)silyl propyl groups could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .
Hydrophobic and Oleophilic Textiles
The compound has been used to transform ordinary cotton textiles into hydrophobic and oleophilic textiles . These textiles have been used in oil/water separation studies .
Surface Hydrophobicity and Water Resistance
Research has shown that side-chain tris(trimethylsiloxy)silyl propyl groups exhibit a definite surface migration trend in polyurethane films, which results in improved surface hydrophobicity and water resistance .
Radical Reductions
Tris(trimethylsiloxy)silylethyltriethoxysilane has been used as a radical-based reagent in organic chemistry, particularly in radical reductions .
Hydrosilylation
This compound has also been used in hydrosilylation reactions . Hydrosilylation is a process that introduces a silicon-hydrogen bond across a multiple bond, such as a carbon-carbon double bond .
Consecutive Radical Reactions
Tris(trimethylsiloxy)silylethyltriethoxysilane has been used in consecutive radical reactions . These reactions involve a series of radical intermediates and can be used to create complex molecules .
Polymerization
The compound plays a strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Material Science
Tris(trimethylsiloxy)silylethyltriethoxysilane has found multiple applications in material science . Its unique properties make it a valuable component in the development of new materials .
作用机制
Target of Action
Tris(trimethylsiloxy)silylethyltriethoxysilane is primarily used as a chemical intermediate . Its primary targets are the molecules it interacts with during chemical reactions. It plays a crucial role in the synthesis of indoles and oxindoles , which are important nitrogen-based heterocycles .
Mode of Action
The compound works through a visible-light-promoted intramolecular reductive cyclization protocol . This process involves the interaction of Tris(trimethylsiloxy)silylethyltriethoxysilane with other molecules under the influence of visible light, leading to the formation of indoles and oxindoles . This method shows tolerance towards a broad spectrum of functional groups, enabling the synthesis of these heterocycles .
Biochemical Pathways
The biochemical pathways affected by Tris(trimethylsiloxy)silylethyltriethoxysilane are those involved in the synthesis of indoles and oxindoles . These compounds are important in various biological processes and are key components of many pharmaceuticals .
Result of Action
The primary result of the action of Tris(trimethylsiloxy)silylethyltriethoxysilane is the synthesis of indoles and oxindoles . These nitrogen-based heterocycles are important in a variety of fields, including pharmaceuticals, where they are often used as building blocks for more complex molecules .
Action Environment
The action of Tris(trimethylsiloxy)silylethyltriethoxysilane is influenced by environmental factors such as light and temperature. The compound’s reactivity is promoted by visible light , which initiates the intramolecular reductive cyclization process . Additionally, the compound is a liquid at room temperature , which can influence its handling and reactivity. Safety data indicates that it can cause eye irritation and should be handled with appropriate protective equipment .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
未来方向
Tris(trimethylsiloxy)silylethyltriethoxysilane is used in various applications due to its unique properties. It is used in hydrosilylations of carbonyls, radical reactions, reductions of acid chlorides, and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions . It forms complexes with transition metals and main group elements . Future research and applications may continue to explore these properties and find new uses for this compound.
属性
IUPAC Name |
triethoxy-[2-tris(trimethylsilyloxy)silylethyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H46O6Si5/c1-13-18-27(19-14-2,20-15-3)16-17-28(21-24(4,5)6,22-25(7,8)9)23-26(10,11)12/h13-17H2,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHRRQYSNARDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H46O6Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsiloxy)silylethyltriethoxysilane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

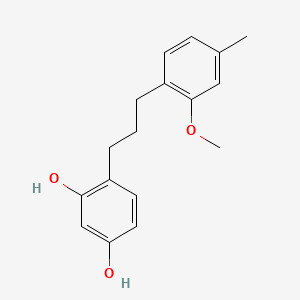
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)


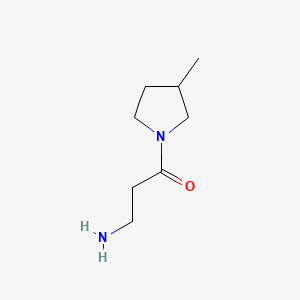
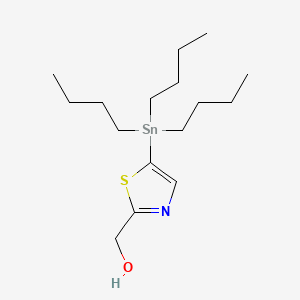
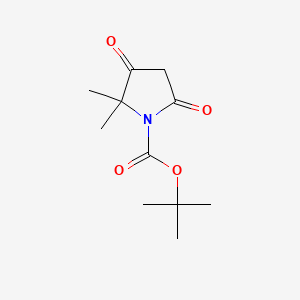


![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)